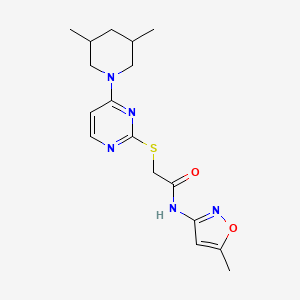
2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The compound can be derived from various precursors, including substituted pyrimidines and isoxazoles, facilitating modifications to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an inhibitor in various pathways.
Anticancer Activity
One of the most significant areas of research involves the compound's anticancer properties. Studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of specific kinases involved in cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains of bacteria suggests a mechanism that disrupts bacterial cell wall synthesis or function .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. It has been implicated in reducing neuroinflammation and oxidative stress in neuronal models, potentially offering therapeutic benefits for neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine and pyrimidine moieties significantly influence its potency and selectivity:
| Structural Modification | Effect on Activity |
|---|---|
| Methylation on piperidine | Increased lipophilicity and cell permeability |
| Substitution on pyrimidine | Enhanced binding affinity to target proteins |
| Variations in isoxazole | Altered pharmacokinetic properties |
These modifications can lead to compounds with improved efficacy and reduced toxicity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In a preclinical study, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis via caspase activation pathways .
- Antibacterial Testing : A study assessing its antibacterial properties showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), providing a promising avenue for developing new antibiotics .
- Neuroprotection : In animal models of Alzheimer's disease, treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
特性
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-6-12(2)9-22(8-11)15-4-5-18-17(20-15)25-10-16(23)19-14-7-13(3)24-21-14/h4-5,7,11-12H,6,8-10H2,1-3H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUYNSRWGFTMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NC3=NOC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














